Stereochemical Differentiation via ¹³C NMR Chelate Shift – Direct Head-to-Head Comparison
In a direct head-to-head study, the cis and trans diastereomers of 1,3-dimethylcyclopentanol exhibited distinct ¹³C NMR chelate shifts upon addition of europium tris(dipivalomethane) (Eu(dpm)₃), a behavior that differs from that of 3-methylcyclopentanol and other cyclopentanol analogs. The magnitude of these shifts (α-carbons up to ~24 ppm downfield, β-carbons up to ~7 ppm downfield) is unique to the 1,3-dimethyl substitution pattern and enables unambiguous stereochemical assignment [1].
| Evidence Dimension | ¹³C NMR Chelate Shift (ppm) |
|---|---|
| Target Compound Data | Distinct cis and trans chelate shifts; α-carbons up to ~24 ppm downfield, β-carbons up to ~7 ppm downfield |
| Comparator Or Baseline | 3-Methylcyclopentanol and other cyclopentanols |
| Quantified Difference | Different chelate shift patterns, quantified by chemical shift differences between diastereomers |
| Conditions | 0.5 M Eu(dpm)₃ in CDCl₃, high-resolution ¹³C NMR with proton decoupling |
Why This Matters
This property provides a definitive analytical fingerprint for verifying stereochemical purity and identity, which is essential when procuring the compound for chiral synthesis or stereochemical studies.
- [1] Christl, M.; Reich, H. J.; Roberts, J. D. Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Chemical Shifts of Methylcyclopentanes, Cyclopentanols, and Cyclopentyl Acetates. J. Am. Chem. Soc. 1971, 93 (14), 3463–3468. DOI: 10.1021/ja00743a028. View Source
